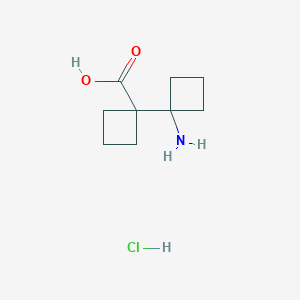

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride” is an NMDA receptor antagonist acting at the glycine site . It acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS . It is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .

Synthesis Analysis

The synthesis of “this compound” involves various methods. These include both the construction of molecules from individual units containing amino- and carboxy-groups as well as the introduction of the amino-group directly into the cyclobutanecarboxylic molecule . For instance, Boc-1-aminocyclobutane-1-carboxylic Acid is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H10ClNO2 .

Chemical Reactions Analysis

The chemical reactions of “this compound” involve various processes. For instance, during the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Physical and Chemical Properties Analysis

The compound is a colorless to pale yellow solid with a special odor . It is stable at room temperature and soluble in some organic solvents (such as chloroform, methanol, etc.) .

Scientific Research Applications

Synthesis and Structural Analysis

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid; hydrochloride has been explored in various scientific research applications, particularly focusing on its synthesis and potential in constructing complex molecular structures. A notable study by Gauzy et al. (2004) presented the synthesis of related 2-aminocyclobutane-1-carboxylic acids, employing a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound, which is perceived as a chiral uracil equivalent. This method highlights the cyclobutane ring's construction via strategic chemical reactions, demonstrating the compound's utility in synthesizing enantiomerically enriched structures (Gauzy, Pereira, Faure, & Aitken, 2004).

Izquierdo et al. (2005) further elaborated on the application of cyclobutane amino acids by incorporating them into beta-peptides, resulting in highly rigid structures. Through stereoselective synthesis, the free amino acid form of the compound was characterized for the first time, and its incorporation led to the manifestation of strong intramolecular hydrogen bonds. These bonds form cis-fused [4.2.0] octane structural units, conferring high rigidity to the molecules, which is significant in understanding the structural dynamics and potential applications in designing peptides with specific conformations (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).

Chemical Modifications and Derivatives

The synthesis and characterization of fluorine-18 labeled derivatives of 1-aminocyclobutane carboxylic acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been explored for their potential as tumor-avid amino acids in positron emission tomography (PET) imaging. The work by Shoup and Goodman (1999) on FACBC synthesis with high specific activity showcases the versatility of cyclobutane amino acids in developing radiolabeled compounds for diagnostic imaging. The synthesis involved a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins, demonstrating the chemical manipulability of cyclobutane-based compounds for targeted applications (Shoup & Goodman, 1999).

In another study, McConathy et al. (2003) developed an improved synthesis for anti-[18F]FACBC, focusing on the precursor's stereoselectivity and suitability for large-scale preparations. This work highlights the significance of cyclobutane amino acids in synthesizing compounds for potential human use, especially in the context of tumor imaging with PET, underlining the compound's applicability in medical diagnostics (McConathy, Voll, Yu, Crowe, & Goodman, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(1-aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-9(5-2-6-9)8(7(11)12)3-1-4-8;/h1-6,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMXNOCLDXJBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C2(CCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583038.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)